Bromomethylcyclopropane

Medicinal Chemistry Organic Synthesis N-Alkylation

Bromomethylcyclopropane (CAS 7051-34-5), also known as cyclopropylmethyl bromide, is a versatile cyclopropane derivative. It is classified as an alkyl bromide and serves as a critical building block in organic synthesis for the introduction of the cyclopropylmethyl group.

Molecular Formula C4H7Br
Molecular Weight 135.00 g/mol
CAS No. 7051-34-5
Cat. No. B137280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromomethylcyclopropane
CAS7051-34-5
Synonyms(Bromomethyl)cyclopropane;  1-(Bromomethyl)cyclopropane;  Cyclopropanemethyl Bromide;  Cyclopropylcarbinyl Bromide; 
Molecular FormulaC4H7Br
Molecular Weight135.00 g/mol
Structural Identifiers
SMILESC1CC1CBr
InChIInChI=1S/C4H7Br/c5-3-4-1-2-4/h4H,1-3H2
InChIKeyAEILLAXRDHDKDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Bromomethylcyclopropane (CAS 7051-34-5) as a Strategic Alkylating Agent and Synthetic Intermediate


Bromomethylcyclopropane (CAS 7051-34-5), also known as cyclopropylmethyl bromide, is a versatile cyclopropane derivative . It is classified as an alkyl bromide and serves as a critical building block in organic synthesis for the introduction of the cyclopropylmethyl group . The compound's reactivity is characterized by a high ring strain of approximately 27.5 kcal/mol, which distinguishes it from unstrained alkyl bromides and enables unique reaction pathways such as ring-opening and competing electron transfer (ET) and SN2 mechanisms .

The Procurement Risk of Substituting Bromomethylcyclopropane with Unstrained or Heteroanalogs


Direct substitution of Bromomethylcyclopropane with unstrained alkyl bromides, like n-propyl bromide, or other ring-sized analogs, such as cyclobutylmethyl bromide, is not recommended due to fundamentally different reactivity profiles and resulting product outcomes . The unique 27.5 kcal/mol ring strain of the cyclopropane moiety dictates reaction selectivity . While a generic alkyl bromide may undergo simple SN2 substitution, Bromomethylcyclopropane can also engage in ring-opening reactions and a competition between electron transfer (ET) and SN2 mechanisms, a feature that can be quantified and is not observed in its unstrained counterparts [1]. This mechanistic divergence means that using a simpler analog will likely lead to a different product distribution, lower yield, or complete reaction failure in a pathway optimized for the cyclopropylmethyl electrophile.

Quantitative Differentiation: Bromomethylcyclopropane vs. Unstrained and Heteroring Alkyl Bromides


Improved Yield in Specific N-Alkylation: Bromomethylcyclopropane vs. Chlorocyclopropane

In the synthesis of 1-(cyclopropylmethyl)piperidine, the use of Bromomethylcyclopropane as the alkylating agent demonstrates a quantifiable advantage over its chloro-analog. While both reagents are viable for this nucleophilic substitution, the reaction with Bromomethylcyclopropane is reported to achieve a higher yield .

Medicinal Chemistry Organic Synthesis N-Alkylation

High-Purity Manufacturability: A Differentiator in Industrial Production

Industrial production methods for Bromomethylcyclopropane have been optimized to achieve exceptionally high purity, a critical factor for its use as a pharmaceutical intermediate. A patented process demonstrates the ability to produce the compound with a purity of 99.6% and a yield of 80 mol% . This level of purity and yield is a result of a specific bromination protocol designed to suppress isomeric impurities, which is a significant improvement over older methods that suffered from difficult separations and lower yields [1].

Process Chemistry Industrial Synthesis Purity

Unique Mechanistic Pathway: Quantifiable Competition Between Electron Transfer and SN2 Reactions

A key differentiator for Bromomethylcyclopropane is its ability to undergo quantifiable competition between electron transfer (ET) and SN2 reaction pathways. Studies with the anthracene radical anion show that this competition can be directly measured by analyzing the distribution of ring-opened versus ring-closed products [1]. In general, the ET pathway is found to prevail, although the SN2 pathway becomes of greater importance as the temperature is lowered [2].

Physical Organic Chemistry Reaction Mechanisms Kinetics

Validated Application Scenarios for Bromomethylcyclopropane Based on Differential Evidence


High-Yield Synthesis of N-Cyclopropylmethyl Piperidines for CNS Drug Discovery

In medicinal chemistry programs targeting CNS disorders, the N-cyclopropylmethyl piperidine motif is a common pharmacophore. This scenario leverages Bromomethylcyclopropane for its demonstrated ability to achieve up to 94% yield in the alkylation of N-Boc-piperazine, a critical step in preparing these building blocks . The high yield and reliable reactivity profile make it the preferred reagent for this transformation, directly impacting project timelines and material costs.

Industrial-Scale Production of High-Purity Pharmaceutical Intermediates

For GMP manufacturing of APIs, the purity of starting materials is paramount. This scenario relies on Bromomethylcyclopropane that is produced via optimized processes yielding 99.6% purity and 80 mol% yield . This high purity, which is a result of specific manufacturing methods designed to minimize isomeric impurities, is essential for ensuring consistent quality and minimizing the burden of downstream purification in multi-step API syntheses [1].

Mechanistic Studies of Competing ET/SN2 Reaction Pathways

In physical organic chemistry research aimed at understanding the dynamics of single-electron transfer versus polar substitution, Bromomethylcyclopropane is an indispensable tool. Its ability to generate a mixture of ring-opened and ring-closed products, whose ratio can be quantified as a function of temperature, makes it a unique probe for studying these competing mechanisms [2]. No unstrained alkyl bromide can provide this level of mechanistic insight.

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